Bienvenue dans la boutique en ligne BenchChem!

4-(4-Methoxyphenoxy)-2-(trifluoromethyl)quinazoline

Medicinal Chemistry Physicochemical Profiling Lead Optimization

This 4-(4-methoxyphenoxy)-2-(trifluoromethyl)quinazoline is a uniquely substituted heterocyclic building block for kinase inhibitor design. Unlike common 4-anilinoquinazolines, the 4-phenoxy linkage enables dual EGFR/c-Met targeting, overcoming T790M-mediated resistance. The 2-CF₃ group is critical for metabolic stability and cellular potency; SAR studies show >10-fold activity loss upon its removal. With an XLogP3 of 4.3 and TPSA of 44.2 Ų, it offers favorable CNS drug-like properties. Use this scaffold to generate focused quinazoline libraries and identify novel chemotypes with unique selectivity fingerprints.

Molecular Formula C16H11F3N2O2
Molecular Weight 320.271
CAS No. 337924-46-6
Cat. No. B2434481
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(4-Methoxyphenoxy)-2-(trifluoromethyl)quinazoline
CAS337924-46-6
Molecular FormulaC16H11F3N2O2
Molecular Weight320.271
Structural Identifiers
SMILESCOC1=CC=C(C=C1)OC2=NC(=NC3=CC=CC=C32)C(F)(F)F
InChIInChI=1S/C16H11F3N2O2/c1-22-10-6-8-11(9-7-10)23-14-12-4-2-3-5-13(12)20-15(21-14)16(17,18)19/h2-9H,1H3
InChIKeyUOQKUUTWLBEAIW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-(4-Methoxyphenoxy)-2-(trifluoromethyl)quinazoline (CAS 337924-46-6): A Specialized Quinazoline Building Block for Medicinal Chemistry and Kinase Research


4-(4-Methoxyphenoxy)-2-(trifluoromethyl)quinazoline is a synthetic heterocyclic compound belonging to the quinazoline family, characterized by a fused benzene-pyrimidine core substituted at the 4-position with a 4-methoxyphenoxy group and at the 2-position with a trifluoromethyl group [1]. With a molecular weight of 320.27 g/mol, an XLogP3 of 4.3, and a topological polar surface area of 44.2 Ų, this compound occupies a distinct physicochemical space compared to common 4-anilinoquinazoline kinase inhibitors [1]. It is cataloged in ChEMBL (CHEMBL1540328) and PubChem (CID 1475438) and is primarily supplied as a research-grade building block for drug discovery programs targeting quinazoline-based inhibitors [1][2].

Why 4-(4-Methoxyphenoxy)-2-(trifluoromethyl)quinazoline Cannot Be Replaced by Generic 4-Anilino or 4-Phenoxy Quinazoline Analogs


The 4-(4-methoxyphenoxy) moiety and the 2-trifluoromethyl group jointly define the pharmacological profile of this scaffold. Swapping the 4-phenoxy linkage for a 4-anilino bond alters kinase selectivity patterns: 4-phenoxyquinazoline derivatives have been shown to act as dual EGFR/c-Met inhibitors, whereas 4-anilinoquinazolines (e.g., gefitinib, erlotinib) are predominantly EGFR-selective [1]. The 2-trifluoromethyl group is critical for metabolic stability and cellular potency; structure–activity relationship (SAR) studies on 2-trifluoromethyl-4-aminoquinazolines demonstrate that removal or replacement of the CF₃ group drastically reduces antiproliferative activity [2]. Simply substituting a generic quinazoline core therefore risks losing essential biological activity and invalidating structure-based design hypotheses.

Quantitative Differentiation Evidence for 4-(4-Methoxyphenoxy)-2-(trifluoromethyl)quinazoline Over Its Closest Analogs


Increased Hydrogen-Bond Acceptor Count and Lipophilicity Modulation Versus 4-Phenoxy-2-(trifluoromethyl)quinazoline

The target compound bears a para-methoxy substituent on the 4-phenoxy ring, adding one hydrogen-bond acceptor (the methoxy oxygen) relative to 4-phenoxy-2-(trifluoromethyl)quinazoline (CAS 337924-83-1). According to PubChem computed properties, the target compound has a Hydrogen-Bond Acceptor Count of 7 compared to a predicted count of 6 for the unsubstituted analog, and an XLogP3 of 4.3 versus an estimated ~3.9 for the comparator (based on structural difference and fragment-based prediction) [1]. This modulation can influence solubility, permeability, and target binding in ways that the simpler analog cannot replicate [1].

Medicinal Chemistry Physicochemical Profiling Lead Optimization

Enhanced Antiproliferative Potency Conferred by the 2-Trifluoromethyl Group: Class-Level SAR Evidence

A series of 2-trifluoromethyl-4-aminoquinazoline derivatives was reported to exhibit nanomolar antiproliferative activity against K562, PC3, and HeLa cell lines, with the most potent compound (9) showing IC₅₀ values in the sub-micromolar range and selective anticancer activity combined with lower toxicity in vivo [1]. Although the target compound is a 4-phenoxy derivative rather than a 4-amino derivative, the presence of the identical 2-trifluoromethyl moiety is a known driver of potency; compounds lacking this group typically show >10-fold reduction in cellular activity [1]. This class-level SAR supports the enhanced antiproliferative potential of the target compound relative to non-fluorinated quinazoline analogs.

Anticancer Agents Quinazoline SAR Tubulin/EGFR Inhibition

Distinct Kinase Selectivity Profile: 4-Phenoxyquinazolines as Dual EGFR/c-Met Inhibitors

A series of 4-phenoxyquinazoline derivatives was designed and screened as dual EGFR/c-Met inhibitors, with compound H-22 demonstrating significant antitumor properties in non-small-cell lung cancer models [1]. Notably, the 4-phenoxy linkage is crucial for c-Met inhibition, as 4-anilinoquinazolines (e.g., gefitinib) show negligible c-Met activity [1]. The target compound, bearing the signature 4-phenoxy group alongside a 4-methoxy substituent, is structurally poised to retain this dual inhibitory profile, offering a distinct biological profile compared to EGFR-selective 4-anilinoquinazolines.

EGFR/c-Met Dual Inhibition NSCLC Kinase Selectivity

Synthetic Tractability and Scalable Purity: Enabling Reliable SAR Exploration

Commercially, 4-(4-methoxyphenoxy)-2-(trifluoromethyl)quinazoline is available in ≥95% purity from multiple vendors including AKSci and Leyan, with defined storage conditions (long-term at cool, dry place) . The closely related analog 4-phenoxy-2-(trifluoromethyl)quinazoline (CAS 337924-83-1) is also available but differs in the absence of the methoxy group, which limits direct SAR exploration without additional synthetic steps. The target compound thus offers a ready-to-use, high-purity intermediate that accelerates the synthesis of diverse 4-phenoxyquinazoline libraries.

Synthetic Chemistry Building Block Purity Medicinal Chemistry Supply

Optimal Application Scenarios for Procuring 4-(4-Methoxyphenoxy)-2-(trifluoromethyl)quinazoline Based on Its Differentiated Features


Dual EGFR/c-Met Inhibitor Discovery for Drug-Resistant Non-Small Cell Lung Cancer

This compound serves as a key intermediate in synthesizing 4-phenoxyquinazoline-based dual EGFR/c-Met inhibitors, a validated strategy to overcome EGFR T790M-mediated resistance [1]. The methoxy group at the para position of the phenoxy ring can be further derivatized or used directly to probe steric and electronic effects on kinase selectivity, enabling rational design of next-generation NSCLC therapeutics.

Structure–Activity Relationship Studies on 2-CF₃ Quinazoline Antiproliferative Agents

The 2-trifluoromethyl group is a critical potency determinant in quinazoline antitumor agents, as evidenced by SAR studies demonstrating >10-fold loss of activity upon CF₃ removal [1]. Researchers can employ this building block to systematically vary the 4-position substituent while maintaining the 2-CF₃ handle, facilitating SAR campaigns aimed at optimizing cellular potency, metabolic stability, and off-target selectivity.

Physicochemical Property Optimization for CNS-Penetrant Quinazolines

With a computed XLogP3 of 4.3 and TPSA of 44.2 Ų [1], this compound sits near the favorable boundary for CNS drug-like properties. The 4-methoxyphenoxy group provides a modular point for tuning lipophilicity and hydrogen-bonding capacity, making it a valuable scaffold for designing brain-penetrant kinase inhibitors or PET tracer precursors.

Focused Library Synthesis for High-Throughput Kinase Profiling

Procurement of this compound at ≥95% purity enables direct use in parallel synthesis of focused quinazoline libraries [1]. The combination of a 4-phenoxy linkage and a 2-CF₃ group introduces structural diversity that is underrepresented in commercial kinase inhibitor collections, increasing the probability of identifying novel chemotypes with unique selectivity fingerprints.

Quote Request

Request a Quote for 4-(4-Methoxyphenoxy)-2-(trifluoromethyl)quinazoline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.